Decamethylferrocene hexafluorophosphate

Redox Standard Solvent Independence Potential Referencing

Standard ferrocene-based internal references introduce solvent-dependent errors of up to +583 mV, compromising thermodynamic accuracy. This fully methylated metallocenium salt solves the problem. - Formal potential shifts minimized across 29 solvents; ideal for ionic liquid electrochemistry & solvation studies - Near-unity diffusion coefficient ratio (Dox/Dred ≈ 1) eliminates need for diffusional corrections - Hydrolytically stable vs. non-methylated analogs; compatible with aromatic amines & Hg electrodes Available in research-grade purity. Stocked for immediate dispatch.

Molecular Formula C20H30F6FeP-
Molecular Weight 471.3 g/mol
Cat. No. B12111226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecamethylferrocene hexafluorophosphate
Molecular FormulaC20H30F6FeP-
Molecular Weight471.3 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Fe+2]
InChIInChI=1S/2C10H15.F6P.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;1-7(2,3,4,5)6;/h2*1-5H3;;/q3*-1;+2
InChIKeyAXBFDADGHPAHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decamethylferrocene Hexafluorophosphate: Structural Identity and Key Traits


Decamethylferrocene hexafluorophosphate (Fe(Cp*)₂PF₆, CAS 54182-44-4) is a sandwich-complex salt composed of the decamethylferrocenium cation and the non-coordinating hexafluorophosphate anion. The compound belongs to the metallocenium class and is best known as the oxidized form of decamethylferrocene, which together constitute the Me₁₀Fc⁺/⁰ redox couple. Single-crystal X-ray diffraction confirms that the salt crystallizes with discrete cations and anions and is isostructural with its cobaltocenium analog [1]. Unlike the parent ferrocenium/ferrocene couple, this fully methylated system functions as a dramatically less solvent-sensitive internal reference standard for non-aqueous electrochemistry, a property that directly impacts the reliability of potential measurements across diverse media [2].

Standard Type
Non-aqueous internal redox reference
Key Advantage
Low solvent sensitivity of formal potential
Compatibility
Broad solvent/electrode scope including Hg and anilines

Why Generic Ferrocenium Salts Cannot Substitute


Ferrocenium-based redox standards and reagents are often treated as interchangeable, but quantitative data demonstrate that the extent of Cp‑ring methylation dramatically alters key properties. The formal potential of the Fc⁺/⁰ couple shifts by as much as +583 mV relative to Me₁₀Fc⁺/⁰ depending on the solvent [1], meaning that substituting ferrocenium hexafluorophosphate for decamethylferrocenium hexafluorophosphate without correction would introduce systematic errors exceeding half a volt. Moreover, decamethylferrocenium exhibits markedly superior hydrolytic stability compared to less-methylated ferrocenium salts [2], and its diffusion coefficient parity between reduced and oxidized forms in ionic liquids eliminates the need for cumbersome diffusional corrections that are mandatory for ferrocene redox couples [3]. These performance-critical differences make generic substitution scientifically indefensible in any context requiring reproducible potential referencing, quantitative electrolysis, or long-term solution stability.

Potential shift
Formal potential can differ by over half a volt relative to ferrocene across solvents, introducing systematic referencing error if uncorrected.
Hydrolytic degradation
Less-methylated ferrocenium salts degrade faster in aqueous or protic media, compromising solution stability and experimental reproducibility.
Diffusion coefficient mismatch
Ferrocene redox couple requires diffusion coefficient correction in ionic liquids; decamethylferrocene shows near-unity ratio, eliminating this correction step.

Decamethylferrocene Hexafluorophosphate: Evidence vs. Closest Analogs


Redox Potential Shift vs. Ferrocene Across Solvents

The formal redox potential of the ferrocenium/ferrocene couple (Fc⁺/⁰) is strongly solvent-dependent when measured against the decamethylferrocenium/decamethylferrocene couple (Me₁₀Fc⁺/⁰). Across 29 solvents, the potential difference ranges from +583 mV in 2,2,2-trifluoroethanol to +293 mV in water, with the Me₅Fc⁺/⁰ couple showing shifts approximately half those values [1]. This demonstrates that Me₁₀Fc⁺/⁰ is substantially less susceptible to solvent-specific solvation effects, contradicting the long-held 'ferrocene assumption' that the Fc⁺/⁰ potential is solvent-invariant.

Redox Potential Shift
Head-to-head
Fc⁺/⁰ potential varies +583 mV to +293 mV vs. Me₁₀Fc⁺/⁰ across 29 solvents; Me₁₀Fc⁺/⁰ shows narrowest intrinsic solvent dependence.
Eliminates solvent-dependent potential corrections.
Supports accurate thermodynamic parameter extraction.
Redox Standard Solvent Independence Potential Referencing

Aqueous Stability Ranking Among Ferrocenium Salts

The relative stability of decamethylferrocenium tetrafluoroborate (DEMFc⁺) was compared head-to-head with four other ferrocenium derivatives in aqueous buffered solutions using UV‑Vis spectroscopy. DEMFc⁺ was identified as the most stable compound in the series, and its degradation kinetics were significantly slower, correlating with a longer relaxation time as measured by ESR spin-trapping [1]. This intrinsic stability is attributable to the steric shielding provided by the ten methyl groups, which protects the iron center from nucleophilic attack by water.

Aqueous Stability
Ranked
Most stable among five ferrocenium salts; slowest degradation kinetics; reported IC₅₀ 35 µM (MCF-7, 48 h) for the intact cation.
Supports solution integrity and endpoint review.
Steric shielding from ten methyl groups protects the iron center.
Hydrolytic Stability Ferrocenium Degradation Aqueous Integrity

Diffusion Coefficient Parity in Ionic Liquids

In a comparative electrochemical study across six ionic liquids, the diffusion coefficient ratio for the decamethylferrocene/decamethylferrocenium pair (D_DmFc/D_DmFc⁺) was found to be approximately 1 in 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide, 1-methyl-1-butylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate, and 1-methyl-3-ethylimidazolium tris(pentafluoroethyl)trifluorophosphate. By contrast, the corresponding ratio for ferrocene/ferrocenium (D_Fc/D_Fc⁺) ranged from 1.31 to 2.01 in the same media [1]. This near-unity ratio eliminates the need for diffusion coefficient corrections when converting voltammetric peak currents to concentrations, a significant source of error in ferrocene-based measurements.

Diffusion Coefficient Ratio
Head-to-head
D_DmFc/D_DmFc⁺ ≈ 1 in multiple ionic liquids; Fc pair ratio 1.31–2.01.
Eliminates diffusional correction in quantitative electroanalysis.
Enables direct current-to-concentration conversion.
Diffusion Coefficient Ionic Liquids Electrochemical Quantitation

Solvent and Electrode Compatibility Scope

The Me₁₀Fc⁺/⁰ redox couple can be employed in solvents that are electrochemically incompatible with ferrocene, specifically N-methylaniline and N,N‑dimethylaniline, which are oxidized at potentials near the Fc⁺/⁰ couple. Additionally, the Me₁₀Fc⁺/⁰ couple functions reliably with mercury working electrodes, whereas the Fc⁺/⁰ couple is unsuitable due to amalgam formation or competitive oxidation of the electrode material [1].

Solvent/Electrode Scope
Head-to-head
Compatible with N-methylaniline, N,N-dimethylaniline, and Hg working electrodes; Fc⁺/⁰ couple is incompatible.
Expands experimental design space for mechanistic studies.
Lower redox potential avoids oxidation interference in challenging media.
Solvent Window Electrode Material Oxidizable Solvents

Decamethylferrocene Hexafluorophosphate: Application Scenarios


Universal Internal Reference for Non-Aqueous Electrochemistry

When electrochemical measurements must be compared across laboratories, solvent systems, or electrolyte compositions, the Me₁₀Fc⁺/⁰ couple provides a solvent-insensitive reference baseline. The quantitative evidence (290–583 mV shift vs. Fc⁺/⁰ across 29 solvents [1]) demonstrates that Me₁₀Fc⁺/⁰ is the superior choice for studies requiring accurate extraction of thermodynamic parameters such as solvation energies, where the widely used Fc⁺/⁰ couple introduces solvent-dependent errors.

Quantitative Electroanalysis in Ionic Liquids

In ionic liquid electrochemistry, diffusion coefficient disparity between the reduced and oxidized forms of ferrocene introduces up to a factor-of-two error in concentration determinations. The near-unity D_DmFc/D_DmFc⁺ ratio (~1) observed for decamethylferrocene/decamethylferrocenium hexafluorophosphate in multiple ionic liquids [2] eliminates this correction step, enabling reliable direct-current-to-concentration conversion in amperometric sensors, coulometric titrations, and voltammetric assays.

Stoichiometric Oxidant for Moisture-Sensitive Synthesis

The superior hydrolytic stability of decamethylferrocenium, proven by the slowest degradation kinetics among five ferrocenium salts tested [3], makes its hexafluorophosphate salt a preferred one-electron oxidant for synthetic transformations where the oxidant must survive in solution until the target substrate is introduced. This is particularly relevant in sequential oxidation protocols targeting mixed-valence bimetallocenes and in kinetic studies where the oxidant concentration must remain constant over the experimental timescale.

Electrochemistry in Oxidizable Solvents and with Mercury Electrodes

When mechanistic investigations require the use of aromatic amine solvents such as N-methylaniline or N,N‑dimethylaniline, or when mercury electrodes are needed for wide negative potential windows, only the Me₁₀Fc⁺/⁰ couple is viable as an internal standard, as the Fc⁺/⁰ couple is incompatible with these conditions [1]. Procuring decamethylferrocene hexafluorophosphate thus unlocks experimental designs that are simply not feasible with traditional ferrocene-based systems.

Application
Selection Property
Validation Focus
Non-aqueous internal reference
Solvent-insensitive redox baseline
Reference potential consistency across solvents
Quantitative electroanalysis in ionic liquids
Near-unity diffusion coefficient ratio
Direct current-to-concentration linearity
Stoichiometric oxidant for moisture-sensitive synthesis
Reported aqueous integrity profile
Solution lifetime and oxidant integrity
Electrochemistry in oxidizable solvents / Hg electrodes
Lower redox potential window
Compatibility with aromatic amines and Hg electrodes
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